molecular formula C₁₅H₇D₆ClFNO₂ B1146196 Lumiracoxib-d6 CAS No. 1225453-72-4

Lumiracoxib-d6

Cat. No.: B1146196
CAS No.: 1225453-72-4
M. Wt: 299.76
Attention: For research use only. Not for human or veterinary use.
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Description

Lumiracoxib-d6 is a deuterated form of lumiracoxib, a selective cyclo-oxygenase-2 (COX-2) inhibitor. Lumiracoxib is a non-steroidal anti-inflammatory drug (NSAID) developed for the treatment of osteoarthritis, rheumatoid arthritis, and acute pain. The deuterated version, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of lumiracoxib, as the presence of deuterium can influence the metabolic stability and absorption of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lumiracoxib-d6 involves the incorporation of deuterium atoms into the lumiracoxib molecule. This can be achieved through various methods, including:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Lumiracoxib-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Lumiracoxib-d6 is used in various scientific research applications, including:

    Pharmacokinetic Studies: To study the absorption, distribution, metabolism, and excretion of lumiracoxib.

    Metabolic Pathway Analysis: To identify and characterize the metabolic pathways and intermediates of lumiracoxib.

    Drug Interaction Studies: To investigate potential interactions with other drugs and their impact on the pharmacokinetics of lumiracoxib.

    Biological Research: To study the effects of lumiracoxib on COX-2 inhibition and its anti-inflammatory properties.

Mechanism of Action

Lumiracoxib-d6 exerts its effects by selectively inhibiting the cyclo-oxygenase-2 (COX-2) enzyme. This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation and pain. Unlike non-selective NSAIDs, lumiracoxib does not inhibit cyclo-oxygenase-1 (COX-1) at therapeutic concentrations, thereby reducing the risk of gastrointestinal side effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Lumiracoxib-d6

This compound is unique due to its deuterated nature, which provides enhanced metabolic stability and allows for detailed pharmacokinetic and metabolic studies. Its high selectivity for COX-2 and reduced gastrointestinal side effects make it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

1225453-72-4

Molecular Formula

C₁₅H₇D₆ClFNO₂

Molecular Weight

299.76

Synonyms

2-[(2-Chloro-6-fluorophenyl)amino]-5-methylbenzeneacetic Acid-d6;  _x000B_2-[2-(2-Chloro-6-fluorophenylamino)-5-methylphenyl]acetic Acid-d6;  CGS 35189-d6;  COX 189-d6;  Prexige-d6; 

Origin of Product

United States

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